4-(2-溴苯氧基)-3-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

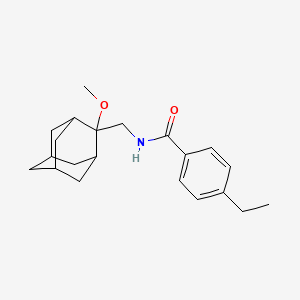

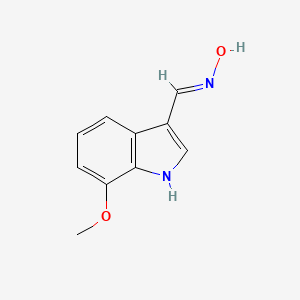

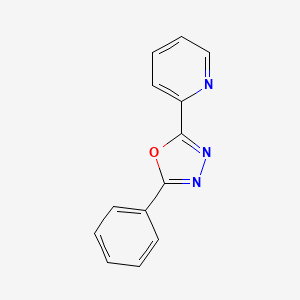

“4-(2-Bromophenoxy)-3-methylaniline” is a chemical compound that is part of the bromodiphenyl ether class . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .

Synthesis Analysis

The synthesis of similar compounds often involves radical processes . For instance, the synthesis of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The reaction was turning white and a new amount of iodine was added. This gave information about the consumption of this reagent upon addition onto styrene .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve radical mechanisms . For instance, the reaction of styrene with sodium p-toluenesulfinate in the presence of iodine forms a radical intermediate . The reaction then proceeds to a β-elimination stage, promoted by an inexpensive base like potassium hydroxide .

科学研究应用

Pharmacology

In pharmacology, “4-(2-Bromophenoxy)-3-methylaniline” is explored for its potential to contribute to the synthesis of compounds with a wide spectrum of bioactivities. It serves as a precursor in the synthesis of dihydropyrimidine (DHPM) derivatives, which are known for their antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in the formation of benzofuran derivatives through C–H functionalization to C–O and C–C bond formation. It is used in green synthesis approaches that aim to reduce the use of hazardous substances and promote waste reduction .

Material Science

“4-(2-Bromophenoxy)-3-methylaniline” finds applications in material science as a building block for synthesizing complex molecules. Its properties are utilized in the development of new materials with specific characteristics, such as modified nanocomposites used in catalysis .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material for chromatographic analysis and mass spectrometry. It helps in the identification and quantification of compounds in various samples .

Environmental Science

The compound’s role in environmental science includes its use in the synthesis of environmentally friendly catalysts for organic reactions. This aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical processes .

Biochemistry

In biochemistry, “4-(2-Bromophenoxy)-3-methylaniline” is involved in the study of enzyme-catalyzed reactions and metabolic pathways. It may be used to synthesize analogs of biological molecules to understand their function and interaction .

Medicinal Chemistry

It is a key intermediate in medicinal chemistry for the development of new drugs. Its derivatives are being studied for their therapeutic potential and as modulators of biological targets .

Agricultural Science

Lastly, in agricultural science, derivatives of “4-(2-Bromophenoxy)-3-methylaniline” are being researched for their fungicidal properties to protect crops from various plant pathogens, contributing to the development of new agrochemicals .

未来方向

Future research could focus on the synthesis and characterization of “4-(2-Bromophenoxy)-3-methylaniline” and its derivatives. The study of their potential biological activities, such as antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities, could also be of interest . Additionally, the development of safer and more efficient synthetic methods could be a valuable area of research .

属性

IUPAC Name |

4-(2-bromophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZQZLKXIHQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenoxy)-3-methylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)

![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)